molecular formula C14H9N3O4 B8776131 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione CAS No. 152265-43-5

4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione

Cat. No. B8776131
M. Wt: 283.24 g/mol
InChI Key: XVBVPXQEMMWLKI-UHFFFAOYSA-N
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Patent
US05401756

Procedure details

To a mixture of 15.0 g of 3-nitrophthalic acid anhydride, 233 ml of acetic acid and 80 ml of toluene was added 10.1 g of 3-aminomethylpyridine, and the resultant mixture was refluxed for 1.5 hours under heating. The reaction mixture was concentrated in vacuo, diluted with ethyl acetate, washed with 1N aqueous sodium hydroxide and water in order, dried over anhydrous magnesium sulfate and concentrated in vacuo to give 20.6 g of the titled compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].C(O)(=O)C.[NH2:19][CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:5]=1[C:10](=[O:11])[N:19]([CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)[C:7]2=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
233 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N aqueous sodium hydroxide and water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(N(C(C2=CC=C1)=O)CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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